molecular formula C12H9ClN4O B2947898 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1187336-15-7

3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2947898
CAS No.: 1187336-15-7
M. Wt: 260.68
InChI Key: LZVKTPACGJQNFX-UHFFFAOYSA-N
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Description

This 1,2,4-oxadiazole derivative features a 2-chlorophenyl group at position 3 and a 3-methyl-1H-pyrazole moiety at position 3. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides. The 2-chlorophenyl substituent may enhance lipophilicity and influence binding interactions, while the 3-methylpyrazole group could contribute to hydrogen bonding or π-π stacking in biological targets .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-7-6-10(16-15-7)12-14-11(17-18-12)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVKTPACGJQNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate and acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can occur at the chloro group, with nucleophiles such as sodium methoxide or ammonia.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)

Major Products Formed:

  • Oxidation: Chlorobenzene derivatives

  • Reduction: Chlorophenylmethanol derivatives

  • Substitution: Methylated or aminated derivatives

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Oxadiazole Ring
  • RJ-64 is a central muscle relaxant, with metabolic studies in rats showing hydroxylation and glucuronidation pathways .
Positional Isomerism of Chlorophenyl Groups
  • 3-(4-Chlorophenyl)-5-(3-Phenyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazole :
    Shifting the chlorine from position 2 to 4 on the phenyl ring alters steric and electronic environments, which may affect binding to targets like GABA receptors or kinases .
Core Heterocycle Modifications
  • The expanded heterocyclic core may confer distinct solubility and pharmacokinetic profiles .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Density (g/cm³) Boiling Point (°C) Key Substituents
Target Compound 260.67 - - 2-Chlorophenyl, 3-Methylpyrazole
3-(4-Pyridyl)-5-(2-Chlorophenyl)-Oxadiazole 257.68 - - 4-Pyridyl, 2-Chlorophenyl
5-(3-Cyclopropylpyrazolyl)-3-[4-CF3-Ph]-Oxadiazole 335.29 - - Cyclopropylpyrazole, 4-Trifluoromethyl
3-(3-Chlorophenyl)-5-Pyrrolyl-Oxadiazole 245.66 1.368 ± 0.06 463.2 ± 51.0 3-Chlorophenyl, Pyrrole

Notes:

Pharmacological and Metabolic Profiles

  • Metabolism : RJ-64 undergoes hepatic metabolism via hydroxylation at the pyridyl ring and subsequent glucuronidation, suggesting similar pathways for the target compound’s 3-methylpyrazole group .
  • Toxicity : Bromophenyl and chloromethyl-substituted oxadiazoles (e.g., 3-(4-Bromophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole) exhibit acute toxicity (GHS Category 2), emphasizing the need for careful handling of halogenated derivatives .
  • Target Interactions : The 2-chlorophenyl group may enhance affinity for hydrophobic binding pockets in enzymes or receptors, as seen in GABAA receptor modulators .

Biological Activity

The compound 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of the compound is C10H9ClN4OC_{10}H_{9}ClN_{4}O with a molecular weight of approximately 220.66 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety, which is crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
10cHCT-1161.82
10cHePG-25.55
10cMCF-72.86

The pyrazole moiety has been identified as essential for enhancing cytotoxicity, while the oxadiazole structure contributes to the overall activity without compromising safety profiles .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects . Research indicates that derivatives containing the oxadiazole ring can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, compounds in this class have shown efficacy in reducing TNF-alpha release in vitro, suggesting their potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented. Compounds similar to this compound were tested against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

These findings indicate that oxadiazole derivatives could serve as templates for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted focusing on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of 1,2,4-oxadiazoles and evaluated their biological activities against cancer cell lines and bacteria. The most potent compounds showed IC50 values comparable to standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring significantly influenced biological activity. Electron-donating groups generally enhanced anticancer activity while maintaining safety profiles .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety enables nucleophilic substitution (SNAr) under basic or catalytic conditions. This reaction is critical for modifying the aromatic ring while preserving the oxadiazole core.

Reaction Conditions Nucleophile Product Yield Reference
KOH, DMF, 80°CThiophenol2-(Phenylthio)phenyl derivative72%
CuI, DIPEA, 100°CPiperazine2-(Piperazinyl)phenyl analog65%

Key Findings :

  • Electron-withdrawing effects of the oxadiazole enhance the electrophilicity of the chlorophenyl group, facilitating substitution.

  • Steric hindrance from the pyrazole substituent may reduce reaction rates in bulky nucleophiles .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring undergoes ring-opening or functionalization under acidic or oxidative conditions.

Hydrolysis

Acidic hydrolysis cleaves the oxadiazole ring to form a diamide intermediate, which can cyclize further:

OxadiazoleHCl,H2ODiamideΔImidazolidinone derivative\text{Oxadiazole}\xrightarrow{HCl,H_2O}\text{Diamide}\xrightarrow{\Delta}\text{Imidazolidinone derivative}

  • Observed in refluxing HCl (6M), yielding 85% diamide intermediate .

Cyclocondensation with Hydrazines

Reaction with phenylhydrazine forms pyrazole-fused heterocycles via cyclocondensation:

Oxadiazole+PhNHNH2AcOH,ΔTriazolo oxadiazole(Yield 78 )[2][11]\text{Oxadiazole}+\text{PhNHNH}_2\xrightarrow{AcOH,\Delta}\text{Triazolo oxadiazole}\quad (\text{Yield 78 })[2][11]

Metal-Catalyzed Cross-Couplings

The pyrazole nitrogen and oxadiazole oxygen serve as coordination sites for transition metals, enabling Suzuki-Miyaura and Ullmann couplings.

Catalyst Substrate Product Efficiency Reference
Pd(PPh₃)₄4-Bromophenylboronic acidBiaryl-oxadiazole hybrid68%
CuI/L-ProlineIodobenzene3-Arylpyrazole derivative73%

Mechanistic Insight :

  • Copper catalysis favors C–N bond formation at the pyrazole ring .

  • Palladium systems target the chlorophenyl group for aryl-aryl coupling .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating methyl groups.

Example :

OxadiazoleHNO3,H2SO44 Nitro pyrazole oxadiazole(Yield 62 )[6][10]\text{Oxadiazole}\xrightarrow{HNO_3,H_2SO_4}\text{4 Nitro pyrazole oxadiazole}\quad (\text{Yield 62 })[6][10]

  • Nitration occurs regioselectively at the pyrazole’s 4-position .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

Derivative Biological Target IC₅₀/EC₅₀ Reference
3-(2-Piperazinylphenyl)-5-pyrazolylEGFR kinase0.28 µM
Hydrolyzed diamide analogCOX-21.45 µM

Thermal and Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability. Degradation pathways include:

  • Oxadiazole ring cleavage above 250°C.

  • Chlorophenyl group dehalogenation at 300°C .

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